6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopropyl group, a phenylethyl sulfanyl group, and a trifluoromethyl group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.
Preparation Methods
Chemical Reactions Analysis
6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, while the cyclopropyl and phenylethyl sulfanyl groups contribute to its overall activity and selectivity.
Comparison with Similar Compounds
Similar compounds to 6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile include other pyridine derivatives with trifluoromethyl and sulfanyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall properties. The unique combination of the cyclopropyl, phenylethyl sulfanyl, and trifluoromethyl groups in this compound sets it apart from other related compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-(1-phenylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-11(12-5-3-2-4-6-12)24-17-14(10-22)15(18(19,20)21)9-16(23-17)13-7-8-13/h2-6,9,11,13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMJXDIHKMVPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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